

Introduction: The Ascendancy of Palladium(II) Pivalate in Modern Catalysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: palladium(II) pivalate

Cat. No.: B176385

[Get Quote](#)

Palladium(II) pivalate, also known as palladium(II) trimethylacetate, has emerged as an important pre-catalyst in the field of organic synthesis, particularly for its efficacy in challenging C-H activation and cross-coupling reactions.^{[1][2]} Its unique properties, conferred by the sterically bulky pivalate ligands, offer distinct advantages over more traditional palladium sources like palladium(II) acetate.^[3] The pivalate ligands create a sterically hindered environment around the palladium center, which can influence the regioselectivity and stereoselectivity of catalytic reactions.^[3] Furthermore, the electron-donating nature of the pivalate's alkyl groups modulates the electronic properties of the palladium, impacting its reactivity.^[3] A key practical advantage is its enhanced solubility in non-polar organic solvents, a common medium for many catalytic processes.^[3]

This guide provides a comprehensive overview of the safety and handling protocols for **palladium(II) pivalate**. As a Senior Application Scientist, my objective is to blend rigorous scientific principles with practical, field-tested advice to ensure that researchers can leverage the power of this catalyst while maintaining the highest standards of laboratory safety. The protocols herein are designed as a self-validating system, where understanding the causality behind each step reinforces safe practice.

Section 1: Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's properties is the foundation of its safe and effective use. **Palladium(II) pivalate** is typically an orange or orange-red crystalline powder.^{[2][4]} Its key

physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **Palladium(II) Pivalate**

Property	Value	Source(s)
Chemical Formula	$C_{10}H_{18}O_4Pd$	[5] [6]
Molecular Weight	308.67 g/mol	[5] [6]
CAS Number	106224-36-6	[5] [6]
Appearance	Orange to orange-red powder/solid	[4] [6]
Melting Point	230-232 °C	[4] [6]
Solubility	Soluble in ethyl acetate, methanol, chloroform, THF, 1,4-dioxane. Insoluble in water.	[1] [7]
Storage Temperature	Room temperature, under inert atmosphere.	[7] [8]

Reactivity Insights:

Palladium(II) pivalate is valued as a pre-catalyst, meaning it undergoes an in-situ activation to form the catalytically active Pd(0) or Pd(I) species required for cross-coupling cycles.[\[3\]](#) The pivalate ligand is not a mere spectator; it plays an active role in the catalytic cycle. It can act as a proton shuttle in C-H activation mechanisms and can even be involved in the reductive activation of the palladium center.[\[3\]](#)[\[9\]](#) This inherent reactivity underscores the need for careful handling, as unintended reactions can be triggered by contaminants or improper conditions. It is crucial to store the compound under an inert atmosphere to prevent degradation and unwanted side reactions.[\[8\]](#)

Section 2: Hazard Identification and Risk Assessment

Palladium(II) pivalate is classified under the Globally Harmonized System (GHS) with specific hazard warnings. Understanding these hazards is critical for performing a proper risk assessment before any experimental work.

GHS Classifications:[5][6][10]

- H315: Causes skin irritation. [Warning Skin corrosion/irritation][5]
- H319: Causes serious eye irritation. [Warning Serious eye damage/eye irritation][5]
- H335: May cause respiratory irritation. [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation][5]

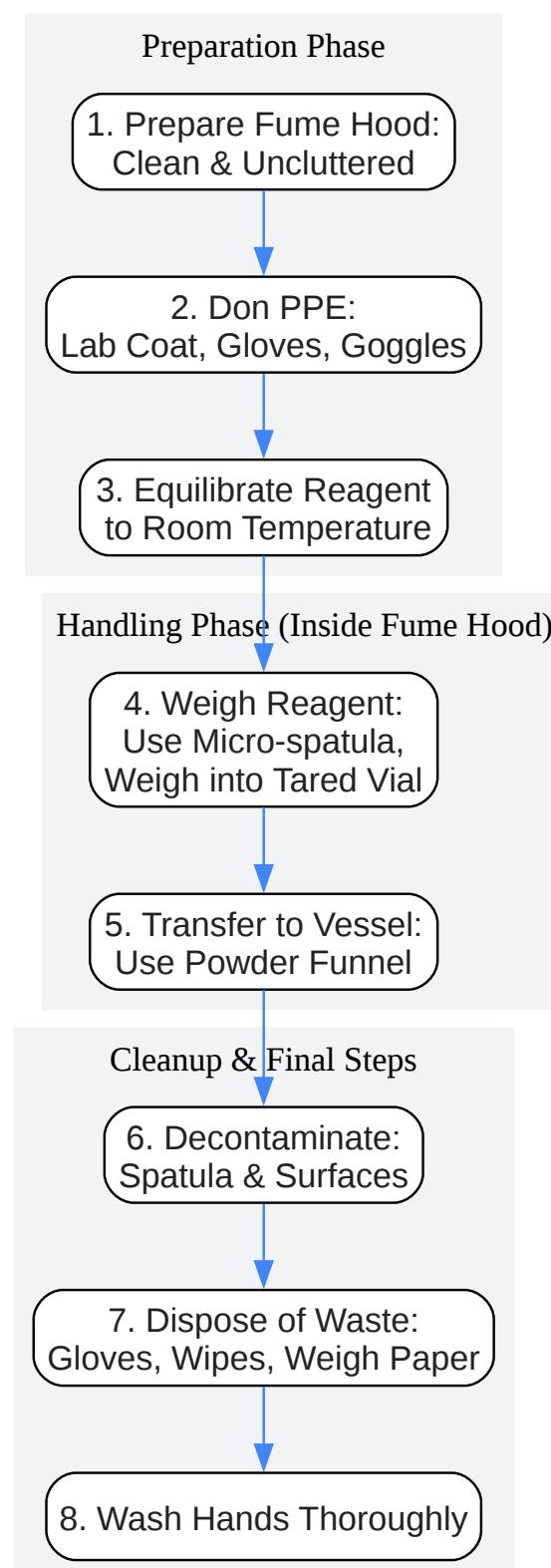
Practical Implications of Hazards:

- Skin and Eye Irritation: As a fine powder, **palladium(II) pivalate** can easily come into contact with skin and eyes, causing irritation. The hazard is acute, meaning effects can be felt shortly after exposure. Proper personal protective equipment (PPE) is non-negotiable.
- Respiratory Irritation: The fine particulate nature of this reagent makes it an inhalation hazard.[11] Aerosolized powder can irritate the mucous membranes and respiratory tract.[5] Therefore, handling must be performed in a way that minimizes dust generation.

Section 3: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls:


- Fume Hood: All manipulations of **palladium(II) pivalate** powder must be conducted inside a certified chemical fume hood.[12][13] This is the primary engineering control to prevent inhalation of the powder.
- Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.[14]

Step-by-Step Protocol for Weighing and Transferring **Palladium(II) Pivalate**:

- Preparation: Before retrieving the reagent, ensure your fume hood is clean and uncluttered. Assemble all necessary equipment: weighing paper or a tared vial, spatulas, and the reaction vessel.
- Don PPE: At a minimum, this includes a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is a common choice).
- Equilibration: Allow the reagent container to come to room temperature before opening, especially if stored in a desiccator. This prevents condensation of atmospheric moisture, which could affect the reagent's stability.
- Weighing:
 - Perform all weighing operations inside the fume hood.
 - To minimize dust, use a micro-spatula and handle the powder gently. Avoid scooping or dropping the powder from a height.
 - If possible, weigh the reagent directly into a tared vial that can be sealed for transport to the reaction setup. This minimizes the risk of spills.
- Transfer to Reaction Vessel:
 - If the reaction is being set up in the same fume hood, carefully add the weighed powder to the reaction flask. A powder funnel can aid in a clean transfer.
 - If the reaction is in a different location (e.g., a glovebox), ensure the vial containing the weighed catalyst is securely capped before transport.
- Decontamination:
 - After the transfer, decontaminate the spatula and any surfaces with a suitable solvent (e.g., acetone or ethanol) and wipe clean. Dispose of the contaminated wipes as hazardous waste.
 - Carefully fold the weighing paper and dispose of it in the solid hazardous waste container.

- **Glove Removal and Hand Washing:** Remove gloves using the proper technique to avoid contaminating your hands. Wash hands thoroughly with soap and water after the procedure is complete.[13][14]

Diagram: Workflow for Safe Handling of **Palladium(II) Pivalate**

[Click to download full resolution via product page](#)

A stepwise workflow for the safe handling of solid **palladium(II) pivalate**.

Section 4: Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical barrier against exposure.

- Eye Protection: Chemical splash goggles are recommended over safety glasses, especially when there is a significant risk of dust generation.[12]
- Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Chemical-resistant gloves are mandatory. Nitrile gloves are generally sufficient for handling the solid, but it is always best practice to consult a glove compatibility chart for the solvents being used in the experiment.
- Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not typically required.[13] However, if engineering controls fail or in the event of a large spill, a respirator with a particulate filter (e.g., N95 or P100) would be necessary.[11] All respirator use requires prior medical clearance and fit-testing.

Section 5: Storage and Stability

Proper storage is crucial for maintaining the catalytic activity and safety of **palladium(II) pivalate**.

- Container: Keep the reagent in its original, tightly-closed container.[13][14]
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[8] The compound can be sensitive to air and moisture, which can degrade its catalytic performance.
- Conditions: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][15]

Section 6: Emergency Procedures

In the event of an accidental exposure or spill, a swift and correct response is vital.

- Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. [14] Remove contaminated clothing. If irritation persists, seek medical attention.[12]

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
- Inhalation: Move the affected person to fresh air.[13][14] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.
- Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water and seek immediate medical attention.
- Spills: For small spills inside a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[13] Clean the area with a wet paper towel or cloth to remove any remaining particulates. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Section 7: Waste Disposal

All waste containing **palladium(II) pivalate** must be treated as hazardous waste.

- Solid Waste: Contaminated items such as gloves, weighing paper, and disposable lab ware should be placed in a clearly labeled hazardous waste container.
- Chemical Waste: Reaction mixtures and solvent washes containing palladium must be collected in a designated, sealed hazardous waste container. Due to the high value and environmental concerns of palladium, many institutions have specific protocols for the collection of precious metal waste for potential recovery. Do not mix palladium waste with other waste streams unless explicitly permitted.[11]
- Disposal Regulations: All waste disposal must be carried out in accordance with local, state, and federal regulations.[11][16] Consult your EHS department for specific guidance.

Conclusion

Palladium(II) pivalate is a powerful tool in the arsenal of the modern synthetic chemist. Its unique reactivity enables transformative chemical syntheses. However, this reactivity demands respect and a disciplined approach to safety. By understanding its physicochemical properties,

recognizing its hazards, and rigorously applying the handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely unlock its full potential.

References

- Title: **palladium(II) pivalate** | C10H18O4Pd | CID 24905427 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
- Title: Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design Source: Journal of the American Chemical Society URL:[Link]
- Title: Palladium Pivalate CAS #: 106224-36-6 Source: E FORU M
- Title: SAFETY DATA SHEET PALLADIUM Source: SIFCO ASC URL:[Link]
- Title: Understanding **Palladium(II) Pivalate**: Properties, Applications, and Supply Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Safety Data Sheet: Palladium Source: Carl ROTH URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Palladium pivalate 97% | 106224-36-6 [chemicalbook.com]
- 2. nbino.com [nbino.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium PivalateCAS #: 106224-36-6 [eforu-chemical.com]
- 5. palladium(II) pivalate | C10H18O4Pd | CID 24905427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Palladium pivalate 97% | 106224-36-6 [amp.chemicalbook.com]
- 8. 106224-36-6|Palladium(II) pivalate|BLD Pharm [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium pivalate 97 106224-36-6 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. sifcoasc.com [sifcoasc.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Introduction: The Ascendancy of Palladium(II) Pivalate in Modern Catalysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176385#safety-and-handling-of-palladium-ii-pivalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com